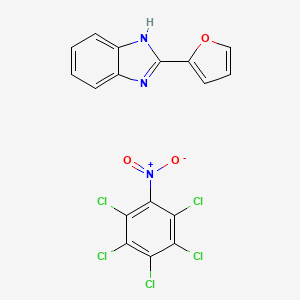
1H-Benzimidazole, 2-(2-furanyl)-, mixt. with pentachloronitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 2-(2-furanyl)-, mixt with pentachloronitrobenzene is a chemical compound that combines the properties of two distinct molecules: 1H-Benzimidazole, 2-(2-furanyl)- and pentachloronitrobenzene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-(2-furanyl)- typically involves the condensation of o-phenylenediamine with furfural under acidic conditions. The reaction is carried out by adding furfural to a solution of o-phenylenediamine in the presence of an acid catalyst, such as hydrochloric acid, and heating the mixture to promote the formation of the benzimidazole ring .
For the preparation of pentachloronitrobenzene, chlorination of nitrobenzene is performed using chlorine gas in the presence of a catalyst like iron(III) chloride. The reaction is exothermic and requires careful control of temperature and chlorine flow to ensure complete chlorination .
Industrial Production Methods
Industrial production of 1H-Benzimidazole, 2-(2-furanyl)- involves large-scale synthesis using automated reactors to control reaction conditions precisely. The process includes purification steps such as recrystallization and chromatography to obtain high-purity products .
Pentachloronitrobenzene is produced industrially through continuous chlorination processes, where nitrobenzene is fed into a reactor with chlorine gas and a catalyst. The product is then purified through distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Benzimidazole, 2-(2-furanyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into amines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzimidazole ring.
Pentachloronitrobenzene primarily undergoes:
Nucleophilic substitution: Due to the presence of electron-withdrawing chlorine atoms, it readily undergoes nucleophilic substitution reactions with nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation: Oxides of benzimidazole.
Reduction: Amines and reduced derivatives.
Substitution: Substituted benzimidazoles and derivatives of pentachloronitrobenzene.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 2-(2-furanyl)- is used in various scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as antifungal agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Pentachloronitrobenzene is primarily used as a fungicide in agriculture and as an intermediate in the synthesis of other chemicals .
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 2-(2-furanyl)- involves its interaction with biological targets such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to antimicrobial effects. The exact molecular pathways depend on the specific biological context and the target organism .
Pentachloronitrobenzene acts by disrupting cellular processes in fungi, leading to their death. It interferes with fungal cell membrane integrity and enzyme function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Furyl)benzimidazole: Similar structure but lacks the pentachloronitrobenzene component.
Benzimidazole derivatives: Various derivatives with different substituents on the benzimidazole ring.
Nitrobenzene derivatives: Compounds with different degrees of chlorination and nitration.
Uniqueness
1H-Benzimidazole, 2-(2-furanyl)-, mixt. with pentachloronitrobenzene is unique due to the combination of benzimidazole and pentachloronitrobenzene, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
76130-39-7 |
|---|---|
Molekularformel |
C17H8Cl5N3O3 |
Molekulargewicht |
479.5 g/mol |
IUPAC-Name |
2-(furan-2-yl)-1H-benzimidazole;1,2,3,4,5-pentachloro-6-nitrobenzene |
InChI |
InChI=1S/C11H8N2O.C6Cl5NO2/c1-2-5-9-8(4-1)12-11(13-9)10-6-3-7-14-10;7-1-2(8)4(10)6(12(13)14)5(11)3(1)9/h1-7H,(H,12,13); |
InChI-Schlüssel |
KPOZKEDGEMVWGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=CO3.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,2'-Isopropylidenebis[4-(3,5,5-trimethylhexyl)phenol]](/img/structure/B12668878.png)








